![molecular formula C27H39N3O9 B15168683 6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid CAS No. 648441-69-4](/img/structure/B15168683.png)
6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three hexanoic acid groups through carbonylazanediyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzene-1,3,5-triyl tris(carbonyl chloride) intermediate. This intermediate is then reacted with hexanoic acid in the presence of a base such as triethylamine to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
Aplicaciones Científicas De Investigación
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The benzene ring provides a stable framework that can interact with aromatic systems in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid: Known for its unique structure and versatile applications.
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid: Similar in structure but with different substituents or functional groups.
Uniqueness
The uniqueness of 6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid lies in its specific combination of functional groups and the stability provided by the benzene ring. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Propiedades
Número CAS |
648441-69-4 |
|---|---|
Fórmula molecular |
C27H39N3O9 |
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
6-[[3,5-bis(5-carboxypentylcarbamoyl)benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H39N3O9/c31-22(32)10-4-1-7-13-28-25(37)19-16-20(26(38)29-14-8-2-5-11-23(33)34)18-21(17-19)27(39)30-15-9-3-6-12-24(35)36/h16-18H,1-15H2,(H,28,37)(H,29,38)(H,30,39)(H,31,32)(H,33,34)(H,35,36) |
Clave InChI |
HXSNLGCKVHRRHS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)NCCCCCC(=O)O)C(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
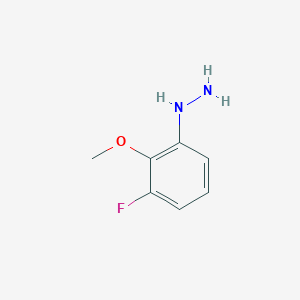
![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)

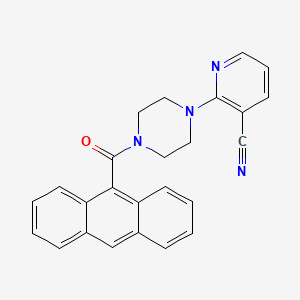

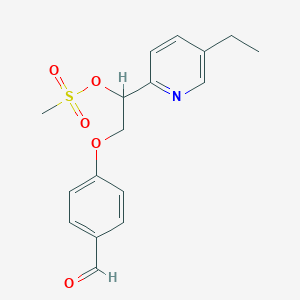
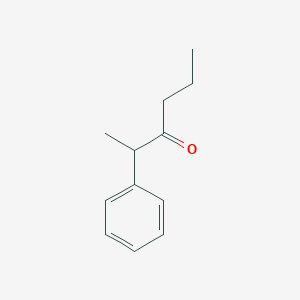
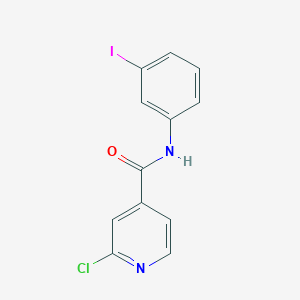
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)
